4-butyl-6-chloro-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one
Description
Historical Evolution of Coumarin-Based Medicinal Chemistry
Coumarins, first isolated from tonka beans by Vogel in 1820, have undergone transformative roles in drug discovery. Early applications focused on anticoagulation, exemplified by warfarin, which inhibits vitamin K epoxide reductase. The 20th century saw diversification into antimicrobial and anti-inflammatory domains, with novobiocin (a coumarin-derived antibiotic) underscoring the scaffold’s adaptability.
Recent decades have prioritized structural innovation to overcome solubility and bioavailability challenges. For instance, scaffold-hopping strategies yielded PFI-1 derivatives like compound 13 , a BRD4 inhibitor with enhanced oral bioavailability (49.38%) and metabolic stability ($$T_{1/2} = 4.2$$ h). Such advances reflect a shift toward multitarget therapies, where coumarins act as kinase inhibitors, epigenetic modulators, and anti-amyloid agents.
Table 1: Milestones in Coumarin-Based Drug Development
| Compound | Structural Features | Therapeutic Application | Year Introduced |
|---|---|---|---|
| Warfarin | 4-hydroxycoumarin core | Anticoagulant | 1954 |
| Novobiocin | Aminocoumarin glycoside | Antibiotic | 1955 |
| PFI-1 derivative 13 | Chlorophenyl-sulfonamide coumarin | BRD4 inhibitor (anticancer) | 2019 |
| Current Compound | 8-diethylaminomethyl substitution | Multitarget investigational agent | 2024 |
Structural Significance of 8-Diethylaminomethyl Substitution in Coumarin Derivatives
The 8-diethylaminomethyl group in 4-butyl-6-chloro-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one confers unique advantages:
- Enhanced Solubility : The tertiary amine facilitates protonation at physiological pH, improving aqueous solubility compared to non-polar analogs.
- Bioavailability Optimization : By balancing lipophilicity (LogP = 5.59) and polar surface area, the group promotes intestinal absorption and blood-brain barrier penetration.
- Receptor Interaction Versatility : The diethylamino moiety engages in hydrogen bonding, cation-π interactions, and hydrophobic contacts with targets like proteases and kinases.
Comparative studies highlight its superiority over simpler substitutions. For example, 7-hydroxy-3-methylcoumarin (LogP = 2.1) lacks the diethylaminomethyl group, resulting in reduced target affinity and metabolic stability.
Table 2: Impact of Substituents on Coumarin Pharmacokinetics
| Substituent | LogP | Water Solubility (mg/mL) | Plasma Stability ($$T_{1/2}$$, h) |
|---|---|---|---|
| 8-Diethylaminomethyl | 5.59 | 0.12 | 4.2 |
| 7-Hydroxy | 1.8 | 0.45 | 1.5 |
| 4-Methyl | 2.3 | 0.08 | 2.7 |
Research Imperatives for Multifunctionalized Coumarin Scaffolds
Modern drug discovery demands coumarins with multifunctional architectures to address complex diseases. The current compound exemplifies this through:
- Spatial Congruence : The butyl and chloro groups occupy hydrophobic pockets in enzyme active sites, while the hydroxyl and diethylaminomethyl groups mediate polar interactions.
- Synthetic Flexibility : Modular synthesis allows iterative optimization; for example, varying the alkyl chain length or halogen type tunes target selectivity.
- Multitarget Potential : Preliminary data suggest activity against serine proteases, kinases, and epigenetic regulators, positioning it for oncology and neurodegenerative applications.
Table 3: Multifunctional Coumarins and Their Applications
| Compound | Functional Groups | Biological Targets |
|---|---|---|
| Current Compound | Butyl, Cl, diethylaminomethyl, OH | Proteases, kinases, BRD4 |
| 3-(4-Chlorophenyl)coumarin | Chlorophenyl, OH | Antimicrobial enzymes |
| 7-Hydroxy-4-methylcoumarin | Methyl, OH | Antioxidant pathways |
Future research must prioritize structure-activity relationship (SAR) studies to decouple synergistic effects of individual substituents. Advances in computational modeling and high-throughput screening will accelerate the rational design of next-generation coumarin therapeutics.
Properties
Molecular Formula |
C18H24ClNO3 |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
4-butyl-6-chloro-8-(diethylaminomethyl)-7-hydroxychromen-2-one |
InChI |
InChI=1S/C18H24ClNO3/c1-4-7-8-12-9-16(21)23-18-13(12)10-15(19)17(22)14(18)11-20(5-2)6-3/h9-10,22H,4-8,11H2,1-3H3 |
InChI Key |
UHNOHCDBXDQTMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Overview:
The Pechmann reaction is a classical method for synthesizing chromen-2-one derivatives, involving the acid-catalyzed cyclization of phenolic compounds with β-keto esters or β-dicarbonyl compounds.
Methodology:
- Starting Materials: Phenolic precursors such as resorcinol derivatives and β-keto esters like methyl benzoylacetate.
- Reaction Conditions: Typically involves refluxing in concentrated sulfuric acid or other strong acids at elevated temperatures (~35°C–80°C).
- Mechanism: Acid catalysis promotes intramolecular cyclization via electrophilic aromatic substitution, forming the chromen-2-one core.
Application to Target Compound:
- Modification: To introduce the butyl and chloro substituents at specific positions, substituted phenolic derivatives and acylating agents bearing these groups are employed.
- Example: Substituted resorcinol derivatives are reacted with appropriate acylating agents under Pechmann conditions to yield the chromen-2-one scaffold with desired substitutions.
Data & Notes:
| Parameter | Typical Conditions | Yield | Reference |
|---|---|---|---|
| Catalyst | Concentrated H₂SO₄ | High | |
| Temperature | 35–80 °C | Variable | |
| Yield | Up to 96% |
Knoevenagel Condensation and Subsequent Cyclization
Overview:
This approach involves the condensation of 4-hydroxycoumarin derivatives with aldehydes or ketones bearing the butyl and chloro groups, followed by cyclization to form the chromen-2-one core.
Stepwise Procedure:
Step 1: Synthesis of 4-hydroxycoumarin derivatives
- Starting Materials: 4-hydroxy-2H-chromen-2-one (coumarin) or substituted analogs.
- Method: Knoevenagel condensation with aldehydes (e.g., butyl- or chloro-substituted benzaldehyde derivatives) catalyzed by bases such as piperidine or L-proline in ethanol or water.
- Reaction Conditions: Mild heating (~80 °C) with catalytic amounts of base; reaction monitored via TLC.
Step 2: Functionalization at the 8-position
- Method: Alkylation of the hydroxyl group or substitution at the aromatic ring using halogenated compounds (e.g., 1,2-dibromoalkanes) to introduce the butyl group.
- Chlorination: Achieved via halogenation reactions using N-chlorosuccinimide (NCS) or other chlorinating agents.
Step 3: Introduction of the Diethylamino Methyl Group
- Method: Nucleophilic substitution with diethylamine derivatives or via Mannich-type reactions using formaldehyde and diethylamine.
Reaction Conditions & Data:
| Step | Conditions | Reagents | Yield | Reference |
|---|---|---|---|---|
| Condensation | Ethanol, reflux | Aldehyde, base | 70–85% | , |
| Alkylation | Reflux, solvent | Alkyl halides | 65–80% | |
| Chlorination | NCS, room temp | Chlorinating agent | 80–90% |
Mechanistic Insights:
The condensation forms the extended conjugated system necessary for biological activity, while subsequent substitutions tailor the molecule's pharmacokinetic properties.
Functional Group Modifications and Cyclization
Overview:
Direct modifications on pre-formed chromen-2-one scaffolds allow for precise placement of substituents such as butyl chains, chlorines, and amino methyl groups.
Methodology:
- Chlorination: Electrophilic aromatic substitution using N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions introduces the chloro group at specific positions.
- Butylation: Alkylation of phenolic hydroxyl groups or aromatic carbons via Friedel-Crafts alkylation with butyl chloride in the presence of Lewis acids like AlCl₃.
- Aminomethylation: Mannich reaction involving formaldehyde, diethylamine, and the aromatic core to introduce the [(diethylamino)methyl] group at position 8.
Reaction Conditions & Data:
Summary of Synthesis Pathways
Concluding Remarks
The synthesis of 4-butyl-6-chloro-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one can be achieved through strategic application of classical heterocyclic synthesis techniques, primarily leveraging the Pechmann reaction for core formation, followed by targeted functionalization via condensation, halogenation, and alkylation reactions. Advances in green chemistry, such as solvent-free conditions and catalysis with environmentally benign agents like L-proline, further enhance the sustainability of these methods.
The choice of method depends on the desired substitution pattern, yield considerations, and available starting materials. Employing modern synthetic strategies, including microwave-assisted reactions and solid-phase synthesis, can optimize yields and reduce reaction times, aligning with current trends in medicinal chemistry and pharmacological research.
Chemical Reactions Analysis
4-butyl-6-chloro-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Scientific Research Applications
4-butyl-6-chloro-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-butyl-6-chloro-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt viral replication by targeting viral proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences and similarities between the target compound and related chromen-2-one derivatives:
Key Observations:
Substituent Effects on Lipophilicity: The 4-butyl group in the target compound increases lipophilicity compared to 4-ethyl () or 3-phenyl () substituents, which may enhance membrane permeability but reduce aqueous solubility . The 6-chloro substituent is shared with ; this electron-withdrawing group stabilizes the chromenone core and may influence binding to hydrophobic enzyme pockets .
Aminoalkyl Group Variations: Diethylaminomethyl (target) vs.
Biological Activity Trends: Compounds with 7-hydroxy and aminoalkyl groups (e.g., ) often show cytostatic or antimicrobial activity. The target compound’s hydroxyl group at position 7 enables hydrogen bonding, a critical feature for interactions with enzymes like β-lactamases or DNA topoisomerases . reports that 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one lacks aminoalkyl groups but still exhibits cytostatic effects, indicating that the chloro and hydroxy substituents alone can drive bioactivity .
Hydrogen-Bonding and Crystallography:
- The 7-hydroxy group participates in hydrogen-bonding networks, as observed in related coumarins (). Crystallographic studies using tools like SHELX () or ORTEP-3 () could reveal how the diethylaminomethyl group affects molecular packing and intermolecular interactions .
Biological Activity
4-butyl-6-chloro-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one, a synthetic compound belonging to the class of chromenones, has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H24ClN1O3. The compound features a chromenone backbone with a diethylamino group and a butyl substituent, which may influence its solubility and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15.625 μM to 125 μM for different strains, indicating a potent bactericidal effect.
| Bacterial Strain | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 | Bactericidal |
| Escherichia coli | 62.5 | Bactericidal |
| Pseudomonas aeruginosa | 125 | Bacteriostatic |
The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production .
Anti-inflammatory Effects
In vitro studies have suggested that this compound may also exert anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .
Antioxidant Properties
The compound's antioxidant capacity has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it can effectively scavenge free radicals, contributing to its potential protective effects against oxidative stress-related conditions.
Case Studies
A notable case study involved the application of this compound in a mouse model of inflammation. Mice treated with the compound showed reduced edema and inflammation markers compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with the compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the chromenone ring have been explored, revealing that certain substituents enhance antibacterial potency while others improve antioxidant activity. For instance, the presence of the diethylamino group significantly increases solubility and bioavailability, which are critical for therapeutic efficacy .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 4-butyl-6-chloro-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one, and how do reaction conditions influence yield?
The synthesis of this compound involves multi-step reactions, including nucleophilic substitutions and Mannich reactions. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may degrade heat-sensitive intermediates .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while non-polar solvents favor specific substitution pathways .
- Catalysts : Acid or base catalysts (e.g., TEA, HCl) can accelerate Mannich reactions by stabilizing transition states .
- pH control : Neutral to slightly alkaline conditions (pH 7–9) prevent premature hydrolysis of chloro or diethylamino groups .
Methodological optimization involves iterative adjustment of these parameters, monitored via TLC or HPLC.
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
Standard techniques include:
- X-ray crystallography : Resolves atomic-level structure and confirms stereochemistry. SHELX programs are widely used for refinement, though disorder in substituents (e.g., diethylamino groups) may require additional constraints .
- NMR spectroscopy : H and C NMR identify functional groups (e.g., hydroxy at δ 10–12 ppm, diethylamino at δ 2.5–3.5 ppm). DEPT-135 and 2D COSY confirm connectivity .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .
Q. How can researchers assess the biological activity of this compound in vitro?
- Dose-response assays : Use cell lines (e.g., cancer, microbial) to determine IC values. Ensure solvent controls (DMSO ≤0.1%) to avoid cytotoxicity artifacts .
- Target binding studies : Fluorescence quenching or surface plasmon resonance (SPR) quantify interactions with biomolecules (e.g., enzymes, DNA) .
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation, using LC-MS for quantification .
Advanced Research Questions
Q. How can crystallographic disorder in the diethylamino group be resolved during X-ray refinement?
Disorder in flexible substituents (e.g., diethylamino) is common. Strategies include:
- Multi-conformational modeling : Assign partial occupancy to distinct conformers in SHELXL .
- Geometric restraints : Apply DFIX and ISOR constraints to maintain bond lengths and angles within chemically reasonable ranges .
- Twinned data handling : Use Mercury’s "Packing Similarity" tool to identify pseudo-symmetry and apply HKLF5 refinement .
Q. What methodologies are effective for studying structure-activity relationships (SAR) of this chromen-2-one derivative?
- Fragment-based design : Synthesize analogs by modifying substituents (e.g., replacing diethylamino with morpholino) and compare bioactivity .
- Computational docking : Use AutoDock or Schrödinger to predict binding modes with target proteins (e.g., kinases, GPCRs). Validate with mutagenesis studies .
- Free-energy perturbation (FEP) : Quantify substituent contributions to binding affinity using molecular dynamics simulations .
Q. How should researchers reconcile discrepancies between spectroscopic and crystallographic data?
- Dynamic effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use variable-temperature NMR to assess flexibility .
- Polymorphism : Screen multiple crystal forms (e.g., solvates, hydrates) to identify dominant conformers .
- Complementary techniques : Pair solid-state NMR with X-ray data to resolve ambiguities in hydrogen bonding or tautomerism .
Q. What strategies integrate computational modeling with experimental data for mechanistic studies?
- Hybrid QM/MM simulations : Model reaction pathways (e.g., hydroxyl group deprotonation) at the electronic level, validated by kinetic isotope effects .
- Machine learning (ML) : Train models on spectral databases to predict reaction outcomes or optimize synthetic routes .
- Electron density maps : Overlap DFT-calculated electrostatic potentials with Mercury-visualized X-ray maps to validate charge distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
